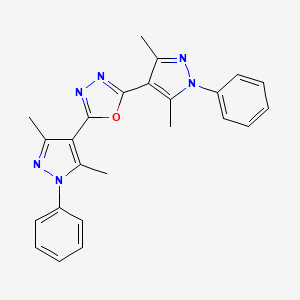
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole is a member of pyrazoles and a ring assembly.
Applications De Recherche Scientifique
Applications in Polymer Synthesis
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole and related compounds have been utilized in the synthesis of various polymers. For instance, Hamciuc et al. (2005) reported the creation of poly(1,3,4-oxadiazole-imide)s incorporating dimethylsilane units using this oxadiazole compound. These polymers exhibited high solubility in polar organic solvents and demonstrated high thermal stability, with decomposition temperatures above 415°C. They also showed fluorescence properties in specific solvents, making them potentially useful for optical applications (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Optical and Electronic Properties
He et al. (2009) synthesized novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles, demonstrating their potential in organic optical materials due to their UV-Vis absorption and fluorescence emission spectra. This research highlights the role of 1,3,4-oxadiazole derivatives in the development of materials with unique optical properties (He, Zhu, Yang, Hu, & Cao, 2009).
Liquid Crystal Polymers
Chai et al. (2007) worked on synthesizing mesogen-jacketed liquid crystalline polymers containing 1,3,4-oxadiazole-based side chains. These materials exhibited distinct phase structures and transitions, offering potential applications in the field of advanced materials, especially in display technologies (Chai et al., 2007).
Corrosion Inhibition
Bentiss et al. (2004) studied the effectiveness of 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in acidic media. This research highlights the potential application of oxadiazole derivatives in protecting metals against corrosion, which is crucial in industrial processes (Bentiss, Traisnel, Vezin, Hildebrand, & Lagrenée, 2004).
Cytotoxicity and DNA Binding
Purohit et al. (2011) explored the cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific oxadiazole compounds. They also conducted DNA binding studies, indicating the relevance of these compounds in biological research, particularly in developing potential therapeutic agents (Purohit, Prasad, & Yergeri C. Mayur, 2011).
Fluorescent Chemosensors
Zhou et al. (2005) synthesized novel polyphenylenes containing phenol-substituted oxadiazole moieties, which acted as fluorescent chemosensors for fluoride ion. These polymers showed high sensitivity and selectivity, suggesting their use in environmental monitoring and analytical chemistry (Zhou, Cheng, Wang, Jing, & Wang, 2005).
Propriétés
Nom du produit |
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole |
|---|---|
Formule moléculaire |
C24H22N6O |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2,5-bis(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H22N6O/c1-15-21(17(3)29(27-15)19-11-7-5-8-12-19)23-25-26-24(31-23)22-16(2)28-30(18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3 |
Clé InChI |
WOASUTLIZIBWDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NN=C(O3)C4=C(N(N=C4C)C5=CC=CC=C5)C |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NN=C(O3)C4=C(N(N=C4C)C5=CC=CC=C5)C |
Solubilité |
0.1 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



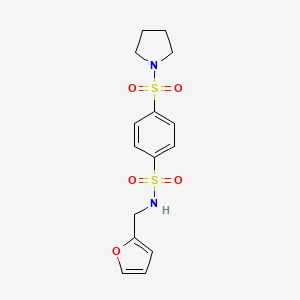
![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)
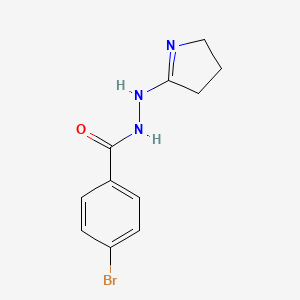

![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)
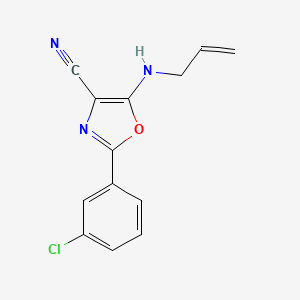
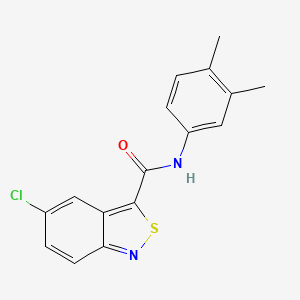
![(4Z)-4-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B1227255.png)
![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)
![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)
![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)
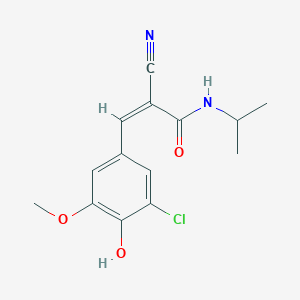
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)